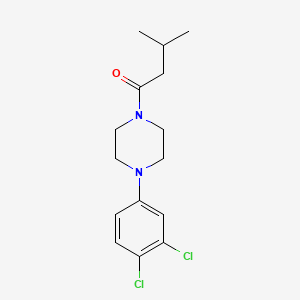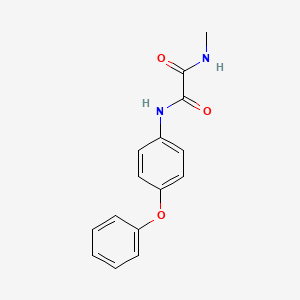![molecular formula C17H25ClN2O3S B4575770 N-(sec-butyl)-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4575770.png)
N-(sec-butyl)-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cardiovascular diseases and cancer.
Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysts
One area of research related to compounds similar to N-(sec-butyl)-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide involves their use as enantioselective Lewis basic catalysts. Studies have shown that derivatives of piperidinecarboxamide, such as l-Piperazine-2-carboxylic acid-derived N-formamides, serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on these compounds is critical for achieving high enantioselectivity, with research demonstrating high isolated yields and enantioselectivities for a broad range of substrates. This suggests potential applications in asymmetric synthesis and the production of chiral molecules (Wang et al., 2006).
Biologically Active Derivatives
Another research avenue is the synthesis of biologically active derivatives of piperidinecarboxamide. For instance, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized and demonstrated significant activity against butyrylcholinesterase enzyme. This work highlights the potential of piperidinecarboxamide derivatives in the development of new bioactive compounds with potential therapeutic applications (Khalid et al., 2013).
Sulfur-Nitrogen Chemistry
Research into sulfur-nitrogen chemistry has explored the properties and reactions of sulfur-nitrogen compounds, including those related to piperidinecarboxamide derivatives. This area of study encompasses the synthesis and application of sulfinimines and N-sulfonyloxaziridines, offering insights into the development of new compounds and catalysts for synthetic chemistry (Davis, 2006).
Antimicrobial Activity
Piperidinecarboxamide derivatives have also been evaluated for their antimicrobial activity. A study on N,N-diethyl amide bearing benzenesulfonamide derivatives revealed marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This suggests that modifications to the piperidinecarboxamide framework can yield compounds with significant antibacterial properties (Ajani et al., 2013).
Alzheimer’s Disease Drug Candidates
Furthermore, new N-substituted derivatives of piperidinecarboxamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This research aimed to develop compounds with enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease therapy. The findings highlight the therapeutic potential of piperidinecarboxamide derivatives in the treatment of neurological disorders (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-3-13(2)19-17(21)14-8-10-20(11-9-14)24(22,23)12-15-6-4-5-7-16(15)18/h4-7,13-14H,3,8-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANTXTLBGIZTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4575700.png)
![N-[3-(methylthio)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4575708.png)
![N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4575710.png)

![N-1,3-thiazol-2-yl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4575725.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B4575726.png)
![1-{3-[(6-phenyl-4-pyrimidinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B4575731.png)
![3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4575745.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide](/img/structure/B4575755.png)

![3-allyl-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4575776.png)
![4-butoxy-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4575785.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4575791.png)
